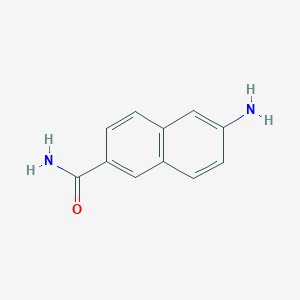

6-Naphthamide, 2-amino-

Description

Contextualization within Naphthalene (B1677914) and Amine Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block for a vast array of organic compounds. nih.gov Its derivatives are integral to the synthesis of dyes, polymers, and pharmaceuticals. nih.govacs.org The chemistry of naphthalene is characterized by electrophilic aromatic substitution reactions, though the regioselectivity of these reactions can be challenging to control. nih.gov The functionalization of the naphthalene core is a key area of research, aiming to create novel molecular architectures with specific electronic and optical properties. nih.govacs.org

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. The primary amino group (-NH2) present in 6-Naphthamide, 2-amino- significantly influences its chemical behavior. Primary amines are nucleophilic and can be derivatized in numerous ways, a property extensively used in chemical synthesis. nih.gov For instance, primary amines can react with various reagents to form a wide range of functional groups, making them versatile handles in the construction of more complex molecules. ontosight.ai The combination of the naphthalene scaffold with an amino group often leads to compounds with interesting photophysical properties, such as fluorescence, making them useful in analytical and biological studies. nih.govontosight.ai

The synthesis of amino-substituted naphthalenes can be approached through various methods, including the reduction of nitro-naphthalenes or through amination reactions of naphthalene derivatives. researchgate.net The specific positioning of the amino and amide groups on the naphthalene skeleton in 6-Naphthamide, 2-amino- is crucial for its distinct properties and potential applications. ontosight.ai

Significance and Current Research Landscape of Aminonaphthamide Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. rsc.orgufrj.br The aminonaphthamide scaffold, as exemplified by 6-Naphthamide, 2-amino-, is considered a "privileged scaffold" because it can be used to build compounds that interact with multiple biological targets. ufrj.br The rigid naphthalene core provides a defined three-dimensional arrangement for the functional groups, which can be crucial for specific binding to proteins and other biological macromolecules. rsc.orgnih.gov

The current research landscape for aminonaphthamide scaffolds is diverse and expanding. Key areas of investigation include:

Pharmaceutical and Medicinal Chemistry: The unique structure of aminonaphthamides makes them attractive candidates for the design of new therapeutic agents. ontosight.airesearchgate.netnih.gov Researchers are exploring their potential as inhibitors of various enzymes or as receptor ligands. researchgate.netnih.gov The ability to modify the amino and amide groups allows for the fine-tuning of a compound's pharmacological properties. rsc.org

Fluorescent Probes and Bioimaging: Compounds based on the aminonaphthamide scaffold often exhibit fluorescence. ontosight.ai This property is exploited in the development of fluorescent probes for detecting specific ions, molecules, or biological processes in real-time. ontosight.ai The advantages of using such probes include high sensitivity and selectivity. ontosight.ai

Materials Science: The aromatic nature of the naphthalene core contributes to the potential use of aminonaphthamide derivatives in the development of organic electronic materials, dyes, and pigments. ontosight.aiacs.orgresearchgate.net The ability of these molecules to self-assemble and form ordered structures is also an area of active research. researchgate.net

The synthesis of various naphthamide derivatives is an active area of research, with methods like microwave-assisted synthesis being employed to create libraries of compounds for biological screening. nih.gov The ongoing exploration of new synthetic routes and the investigation of the structure-activity relationships of aminonaphthamide derivatives continue to drive innovation in these fields. researchgate.netrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

99102-68-8 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

6-aminonaphthalene-2-carboxamide |

InChI |

InChI=1S/C11H10N2O/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,12H2,(H2,13,14) |

InChI Key |

PXDLQIWABAXLDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C=C1C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Naphthamide, 2 Amino and Analogues

Direct Synthesis Approaches to Naphthamides with Amino Functionality

Direct approaches focus on forming the amide bond on a naphthalene (B1677914) ring that already contains, or will simultaneously receive, an amino group.

The most straightforward method for synthesizing amides is the direct condensation of a carboxylic acid with an amine or ammonia (B1221849). For 2-amino-6-naphthamide, this would involve the amidation of a suitable aminonaphthalene carboxylic acid. The direct thermal condensation of carboxylic acids and amines is possible but often requires high temperatures (above 160°C) to drive the reaction by removing the water byproduct.

A more common laboratory approach involves the activation of the carboxylic acid. This can be achieved in several ways:

Conversion to Acid Halides: The naphthalene carboxylic acid can be converted to a more reactive acyl chloride or fluoride. For instance, reacting a naphthalenecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding naphthaloyl chloride. This activated intermediate can then react readily with an amine source. Ammonium (B1175870) salts, such as ammonium chloride (NH₄Cl), have been used as practical and convenient surrogates for gaseous ammonia in the amidation of acid chlorides to form primary amides. ccspublishing.org.cnresearchgate.net

Use of Coupling Reagents: A wide array of coupling reagents, developed extensively for peptide synthesis, can be employed. These reagents activate the carboxylic acid in situ, allowing it to react with an amine under milder conditions. The presence of a free amino group on the naphthalene ring, as in 6-amino-2-naphthoic acid, necessitates careful selection of reagents and potential use of protecting groups to avoid self-polymerization. hepatochem.comnih.gov

Formation of Ammonium Salts: Carboxylic acids can be converted into ammonium salts, which then dehydrate upon heating to form the amide. For example, adding ammonium carbonate to a carboxylic acid forms the ammonium carboxylate salt, which can be heated to produce the primary amide and water. stackexchange.comlibretexts.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives | Key Characteristics |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), OxymaPure | Widely used, but can cause racemization of chiral centers without additives. Byproducts can require specific purification methods. hepatochem.compeptide.com |

| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, TBTU | DIEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine) | Highly efficient and fast-reacting with low racemization. hepatochem.compeptide.comiris-biotech.de |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | DIEA | Very effective, especially for sterically hindered couplings. Does not react with the free amine component. hepatochem.compeptide.com |

Directed synthesis involves constructing the amide functionality as part of a multi-step sequence on the naphthalene core. An example is the synthesis of N,N′-bis(pyridin-3-ylmethyl)naphthalene-2,6-dicarboxamide, where a naphthalene dicarboxylic acid is reacted with specific amines to build a more complex, symmetrical amide structure. This highlights how dicarboxylic naphthalene precursors can be used to generate diverse amide analogues through condensation with various primary or secondary amines.

Synthesis through Functional Group Interconversions on Naphthalene Precursors

These routes involve creating the target molecule by modifying functional groups on a pre-existing naphthalene ring system. This is often a more versatile approach, allowing for the synthesis of various analogues from a common intermediate.

The most direct precursor for 2-amino-6-naphthamide is 6-amino-2-naphthoic acid. This compound, which contains both the required amino group and the carboxylic acid on the naphthalene skeleton, is a known entity in chemical synthesis, particularly for its application in peptide synthesis. sigmaaldrich.com

The synthesis of 2-amino-6-naphthamide from this precursor would involve the amidation of the carboxylic acid group. Given that the molecule also possesses a nucleophilic amino group, a key consideration is the prevention of intermolecular side reactions. This is typically addressed by using a protecting group strategy, as detailed in section 2.2.3. Once the amino group is protected, the carboxylic acid can be activated and converted to the primary amide using standard methods, such as those described in section 2.1.1.

Table 2: Synthetic Routes to 6-Amino-2-naphthoic Acid

| Starting Material | Key Transformation | Reagents/Conditions | Outcome | Reference |

| 6-Bromo-2-naphthylamine | Carboxylation | Not specified | 6-Amino-2-naphthoic acid | researchgate.net |

| 2-Naphthylamine (B18577) | Nitration, followed by reduction | Nitrating agents, then reducing agents | 6-Amino-2-naphthoic acid (low yield due to nitration step) | researchgate.net |

The Bucherer reaction is a powerful method for converting naphthols into naphthylamines. peptide.com This reaction is reversible and involves treating a naphthol with ammonia and an aqueous sulfite or bisulfite solution. This functional group interconversion is particularly useful for preparing aminonaphthalene precursors that may not be readily available.

For instance, a documented industrial method involves the synthesis of 6-amino-2-naphthoic acid from 6-hydroxy-2-naphthoic acid using the Bucherer reaction. The hydroxyl group is converted to an amino group by reacting it with ammonia in the presence of a sulfite or bisulfite under heat and pressure. This provides an efficient pathway to the key precursor for 2-amino-6-naphthamide.

When synthesizing molecules with multiple reactive functional groups, such as 6-amino-2-naphthoic acid, derivatization in the form of protecting groups is a critical strategy. To perform a selective amidation on the carboxylic acid group without interference from the amino group, the amino group is temporarily "masked."

Common protecting groups for amines are carbamates, such as:

Boc (tert-Butoxycarbonyl): Installed using di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).

Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., with piperidine).

The synthetic sequence would typically involve:

Protection of the amino group of 6-amino-2-naphthoic acid.

Activation of the carboxylic acid group and subsequent amidation to form the protected 2-amino-6-naphthamide.

Deprotection to remove the masking group from the amine, yielding the final product.

While effective, this adds steps to the synthesis. Research into protecting-group-free amidation of amino acids using Lewis acid catalysts or other specialized reagents aims to streamline such processes, though control of chemoselectivity remains a challenge. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of naphthamide derivatives, including 6-Naphthamide, 2-amino-, has benefited significantly from modern synthetic techniques that offer improvements in efficiency, yield, and environmental impact over classical methods. These advanced approaches include the use of microwave irradiation, the design of one-pot and domino reaction sequences, the application of metal-free organocatalysis, and the strategic use of free-radical intermediates.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave energy, this method can significantly reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. nih.gov The process involves heating the reaction mixture in a specialized microwave reactor, which allows for precise temperature and pressure control. mdpi.com

In the synthesis of 2-naphthamide derivatives, microwave assistance has been successfully applied in multiple steps, such as the Stobbe condensation, a crucial carbon-carbon bond-forming reaction. nih.govacs.org For instance, the condensation of dimethoxybenzaldehyde derivatives with diethyl succinate using potassium tert-butoxide can be efficiently carried out using a microwave synthesizer to produce the corresponding but-3-enoic acid derivatives, which are precursors to the naphthamide core. nih.gov This technique is noted for greatly increasing reaction yields while shortening the required time. nih.gov

The optimization of microwave-assisted synthesis involves adjusting parameters such as power level and irradiation time to achieve the best results. Studies on the synthesis of related naphthimidazole derivatives show that varying the microwave power can have a substantial impact on product yield and reaction speed, with optimal conditions leading to high yields in as little as three minutes. ijprs.com

Table 1: Optimization of Microwave-Assisted Synthesis for Naphthimidazole Derivatives ijprs.com

One-pot and domino reactions represent a highly efficient and sustainable approach in organic synthesis, aligning with the principles of green chemistry. masterorganicchemistry.comyoutube.com These methodologies combine multiple reaction steps into a single procedure without the need to isolate intermediate compounds, thereby saving time, reducing solvent waste, and minimizing purification efforts. masterorganicchemistry.com A domino reaction is a specific type of one-pot process where subsequent transformations are triggered by the functionality formed in the previous step. youtube.com

A notable application relevant to aminonaphthamide synthesis is the one-pot conversion of aminonaphthoquinones to amidonaphthoquinones. researchgate.net The traditional synthesis of these compounds can be problematic due to the low reactivity of the amino group. The improved one-pot protocol involves an in situ sequence of reduction, coupling, and oxidation. The aminonaphthoquinone starting material is first reduced, typically via hydrogenation with a palladium on carbon (Pd/C) catalyst, to the more reactive aminohydroquinone intermediate. This is followed by the rapid addition of an acid chloride and a base to form the amide bond. Finally, exposure of the reaction mixture to the atmosphere oxidizes the hydroquinone back to the quinone, yielding the final amidonaphthoquinone product in good yields. researchgate.net

This method has proven superior to stepwise approaches and is compatible with a range of acid chlorides, demonstrating its versatility in generating diverse analogues. researchgate.net

Table 2: One-Pot Synthesis of 2-Amidonaphthoquinone Derivatives researchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, has become the third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. This approach is considered a form of green chemistry because organocatalysts are generally less toxic, less sensitive to moisture and oxygen, and more environmentally benign than traditional metal-based catalysts.

For the synthesis of complex nitrogen-containing molecules like aminonaphthamide analogues, organocatalysis offers powerful strategies for creating chiral centers with high stereoselectivity. Various classes of organocatalysts, such as those based on thiourea, squaramide, or cinchona alkaloids, function through mechanisms like hydrogen bonding to activate substrates. For example, thiourea-based catalysts have been used to catalyze asymmetric Strecker reactions, a method for synthesizing α-amino acids.

While direct organocatalytic synthesis of 6-Naphthamide, 2-amino- is not extensively documented, the principles can be applied to key bond-forming reactions in its synthesis. For instance, an asymmetric 1,4-addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a diarylprolinol silyl ether (Jørgensen–Hayashi-type catalyst), could be envisioned to construct a chiral side chain on the naphthalene scaffold. Similarly, bifunctional squaramide catalysts are effective in promoting cascade reactions to build complex heterocyclic systems that could be fused or attached to a naphthamide core.

Free radical chemistry, once considered difficult to control, has undergone a renaissance with the advent of modern techniques like photoredox catalysis. These methods allow for the selective generation of radical intermediates under mild conditions, making them powerful tools for organic synthesis. Controlling the stereochemistry of free-radical reactions remains a central challenge, but significant progress has been made.

Transition metal complexes, particularly those of titanium, are widely used to mediate free-radical reactions for C-C bond formation. For instance, titanium(III) species can promote nucleophilic radical additions to imines or facilitate pinacol coupling reactions. Such strategies could be employed to synthesize complex analogues of 6-Naphthamide, 2-amino- by forming new carbon-carbon bonds on the naphthalene ring system or its substituents. The catalytic reductive opening of epoxides via electron transfer from titanocenes is another attractive radical-based strategy that offers regioselectivity opposite to that of classical nucleophilic substitutions, enabling the synthesis of unique molecular architectures.

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The formation of 6-Naphthamide, 2-amino- and its analogues involves key mechanistic pathways, primarily nucleophilic addition and substitution reactions.

The synthesis of the amide functionality and the introduction of the amino group onto the naphthalene ring are governed by nucleophilic reaction mechanisms.

Nucleophilic Addition to Carbonyls: The formation of the naphthamide group itself proceeds through a nucleophilic addition to a carbonyl carbon, typically from a carboxylic acid derivative (like an acyl chloride or ester). In this process, a nitrogen nucleophile (e.g., ammonia or an amine) attacks the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, leading to a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. This intermediate then collapses, reforming the carbonyl double bond and expelling a leaving group to yield the stable amide product. This addition-elimination sequence is the fundamental mechanism for amide bond formation.

Nucleophilic Aromatic Substitution (NAS): Introducing the 2-amino group onto the naphthalene ring, especially if it involves replacing a leaving group like a halogen, typically occurs via Nucleophilic Aromatic Substitution (NAS). Unlike aliphatic substitution, the SN1 and SN2 mechanisms are generally not feasible for aryl systems. nih.gov Instead, two primary mechanisms are relevant:

Addition-Elimination (SNAr) Mechanism: This is the most common pathway for NAS. It requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to activate the ring. The reaction proceeds in two steps:

Addition: A strong nucleophile (e.g., an amide ion, NH₂⁻) attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized across the aromatic system and, more importantly, onto the EWGs, which significantly stabilizes the intermediate.

Elimination: The aromaticity of the ring is restored as the leaving group departs with its electron pair, resulting in the substituted product. nih.gov

Elimination-Addition (Benzyne) Mechanism: This pathway can occur in the absence of strong EWGs but requires a very strong base. nih.gov The base first abstracts a proton from the carbon adjacent to the leaving group. The resulting electron pair expels the leaving group, forming a highly reactive, strained triple bond within the aromatic ring, an intermediate known as a benzyne. The nucleophile then adds to either carbon of the triple bond, followed by protonation to yield the final product.

The specific mechanism at play depends heavily on the substrate's substitution pattern and the reaction conditions.

Rearrangement Reactions (e.g., Smiles Rearrangement)

The Smiles rearrangement is a versatile intramolecular nucleophilic aromatic substitution (SNAr) reaction. This powerful synthetic tool enables the formation of new carbon-heteroatom or carbon-carbon bonds through an ipso substitution, effectively transferring an aryl group from a heteroatom to a nucleophilic center within the same molecule. The reaction is a potent method for arene functionalization and has seen a resurgence in modern organic synthesis for creating complex molecular architectures.

The general mechanism of the Smiles rearrangement involves an activated aromatic system, a nucleophile, and a leaving group all present in the same molecule. The reaction typically proceeds under basic conditions, which deprotonates the nucleophilic group, initiating an intramolecular attack on the aromatic ring at the carbon atom bearing the leaving group. This forms a transient Meisenheimer complex, a spirocyclic intermediate. Subsequent cleavage of the bond between the aromatic ring and the leaving group leads to the rearranged product.

While a direct synthesis of 2-amino-6-naphthamide using the Smiles rearrangement is not extensively documented in readily available literature, its application in analogous systems, such as the synthesis of N-alkyl/aryl-6-aminoquinolines from 6-hydroxyquinoline, provides a strong basis for its potential utility. researchgate.net A plausible synthetic strategy could involve a precursor molecule where a suitable nucleophile is tethered to the 6-position of a naphthalene ring, with a leaving group at the 2-position. For instance, a one-pot conversion of a phenol to an aniline derivative has been demonstrated using 2-bromoisobutyramide in the presence of a base, proceeding through a Smiles rearrangement. tcichemicals.com

A hypothetical reaction pathway for a 2-amino-6-naphthamide analogue is detailed in the interactive table below.

| Step | Reactant | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 6-hydroxy-2-naphthoic acid derivative | 2-chloroacetamide, K₂CO₃, KI, DMF | O-alkylated intermediate | O-alkylation |

| 2 | O-alkylated intermediate | Heat | Meisenheimer complex | Intramolecular Cyclization |

| 3 | Meisenheimer complex | - | Rearranged amide | Rearrangement |

| 4 | Rearranged amide | Hydrolysis | 2-amino-6-naphthamide analogue | Hydrolysis |

This sequence showcases the potential of the Smiles rearrangement to construct the desired aminonaphthamide scaffold through a series of well-established reaction steps. The versatility of the Smiles rearrangement allows for the synthesis of a wide array of analogues by varying the nature of the nucleophile and the substituents on the naphthalene ring. mdpi.comresearchgate.net

Bucherer Reaction Mechanism in Aminonaphthalene Synthesis

The Bucherer reaction is a cornerstone of industrial and laboratory-scale synthesis of naphthylamines from naphthols. wikipedia.orgorganicreactions.org Discovered independently by Robert Lepetit in 1898 and Hans Theodor Bucherer in 1904, this reversible reaction is particularly valuable for the production of dye intermediates and other aminonaphthalene derivatives. wikipedia.org

The reaction proceeds by heating a naphthol in the presence of aqueous ammonia and sodium bisulfite. The key to the Bucherer reaction is the addition of bisulfite to the naphthol, which facilitates the nucleophilic substitution of the hydroxyl group by an amino group.

The mechanism of the Bucherer reaction can be described in the following steps:

Protonation and Tautomerization: The naphthol undergoes protonation, followed by tautomerization to its keto form.

Bisulfite Addition: The sodium bisulfite adds to the keto form of the naphthalene ring, forming a tetralone-sulfonic acid intermediate.

Nucleophilic Attack by Amine: Ammonia or an amine then attacks this intermediate.

Elimination of Water: Subsequent dehydration leads to the formation of an enamine.

Elimination of Bisulfite: The final step involves the elimination of the bisulfite group to yield the corresponding naphthylamine. wikipedia.orgyoutube.com

The reversibility of the Bucherer reaction is a notable feature; naphthylamines can also be converted back to naphthols under appropriate conditions. organicreactions.org

A significant application of the Bucherer reaction is in the synthesis of substituted aminonaphthalenes. For instance, 6-bromo-2-naphthylamine can be successfully synthesized from 6-bromo-2-naphthol, demonstrating the reaction's tolerance for substituents on the naphthalene ring. researchgate.netresearchgate.net This provides a direct precedent for the synthesis of precursors to 2-amino-6-naphthamide analogues.

The table below outlines the typical conditions for the synthesis of a 2-aminonaphthalene derivative via the Bucherer reaction.

| Reactant | Reagents | Temperature | Product | Yield | Reference |

| 2-Naphthol | NH₃, NaHSO₃ | ~150 °C | 2-Naphthylamine | High | chempedia.info |

| 6-Bromo-2-naphthol | NH₃, NaHSO₃ | Not specified | 6-Bromo-2-naphthylamine | 85% | researchgate.net |

To synthesize 2-amino-6-naphthamide, a plausible route would involve the Bucherer reaction on a 6-carboxamido-2-naphthol precursor. The reaction would introduce the amino group at the 2-position, yielding the target compound. The efficiency of this transformation underscores the industrial importance of the Bucherer reaction in accessing a wide range of aminonaphthalene building blocks.

Reactivity and Chemical Transformations of 6 Naphthamide, 2 Amino

Reactions of the Primary Amino Group

The primary amino group on the naphthalene (B1677914) ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electron-donating nature of the amino group and the aromatic system to which it is attached.

Alkylation and Acylation Reactions

The nitrogen atom of the primary amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles such as alkyl halides and acyl chlorides.

Alkylation: Direct N-alkylation of aromatic amines can be achieved using various alkylating agents. nih.gov These reactions typically proceed via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the alkylating agent. The use of base-free catalyst systems, for instance, has been shown to be effective for the N-alkylation of α-amino acid esters and amides with alcohols, a process that proceeds with high retention of stereochemistry. nih.gov For 6-Naphthamide, 2-amino-, this would involve the reaction with an alkyl halide (R-X) or other alkylating agents to form secondary or tertiary amines. Multiple alkylations can occur, and reaction conditions must be controlled to achieve selective mono-alkylation. nih.gov

Acylation: Acylation of the amino group is a common transformation that forms a more stable amide bond. This is typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Friedel-Crafts acylation is a powerful method for acylating aromatic rings, though in the context of an amino-substituted naphthalene, direct acylation of the amino group is more facile. nih.gov This reaction is fundamental in peptide synthesis, where the amino group of one amino acid attacks the activated carboxyl group of another. nih.gov For 6-Naphthamide, 2-amino-, acylation would result in the formation of N-(6-carbamoylnaphthalen-2-yl)acetamide or other similar N-acyl derivatives.

Table 1: Representative Conditions for Alkylation and Acylation of Aromatic Amines

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product with 6-Naphthamide, 2-amino- |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-methyl-6-naphthamide, 2-amino- |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine or Triethylamine) | N-(6-carbamoylnaphthalen-2-yl)acetamide |

| Acylation | Acid Anhydride (B1165640) (e.g., Acetic Anhydride) | Mild heating or acid/base catalyst | N-(6-carbamoylnaphthalen-2-yl)acetamide |

Condensation Reactions leading to Imine or Enamine Formation

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. researchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The formation of an imine from 6-Naphthamide, 2-amino- and a generic aldehyde (R-CHO) would proceed through a carbinolamine intermediate, which then dehydrates to yield the N-(6-carbamoylnaphthalen-2-yl)imine. These reactions are often reversible and can be driven to completion by removing water from the reaction mixture. mdpi.com The resulting imine has a carbon-nitrogen double bond (-C=N-). Depending on the reaction conditions and the structure of the carbonyl compound, enamines could potentially be formed as tautomers of the imine if there is an alpha-hydrogen.

Derivatization for Functionalization and Advanced Applications

Derivatization of the primary amino group is a crucial strategy for modifying the properties of the molecule for specific applications, including analytical purposes and the synthesis of advanced materials. sigmaaldrich.comrsc.org

For analytical chemistry, derivatization is often employed to increase the volatility and thermal stability of amino compounds for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.commdpi.com Common derivatizing reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or acylating agents like pentafluoropropionic anhydride (PFPA), which convert the polar -NH₂ group into a less polar, more volatile derivative. sigmaaldrich.commdpi-res.com

For synthetic and materials science applications, the amino group serves as a handle for introducing a wide array of functional groups. For example, it can be diazotized and subsequently replaced with various substituents (Sandmeyer reaction) to create compounds that are otherwise difficult to synthesize. It can also be used as a linking point for constructing larger molecular architectures, polymers, or for attachment to solid supports.

Reactions of the Amide Moiety

The amide group (-CONH₂) is generally less reactive than the primary amino group. It consists of a carbonyl group directly attached to a nitrogen atom. The resonance delocalization of the nitrogen's lone pair into the carbonyl group reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon.

Derivatization and Modification of the Amide Nitrogen

While the amide nitrogen is less nucleophilic than a primary amine, it can still undergo reactions under specific conditions. N-alkylation of the amide is possible but typically requires stronger bases and more reactive alkylating agents compared to the alkylation of the primary amino group. Selective modification would be challenging in the presence of the more reactive 2-amino group. One common method for N-methylation involves the use of amide-like protection with various sulfonamides or carbamates followed by alkylation. monash.edu

Reduction of the amide carbonyl group is another important transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, which would convert the 6-naphthamide group into a (6-aminomethyl)naphthalene moiety. x-mol.com

Hydrolytic Stability and Pathways

Amides are known for their significant stability towards hydrolysis. springernature.com The hydrolysis of the amide bond in 6-Naphthamide, 2-amino- to yield 2-amino-6-naphthalenecarboxylic acid and ammonia (B1221849) requires harsh conditions, such as prolonged heating in strong acid or base. springernature.com

Acid-catalyzed hydrolysis: This pathway involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfers lead to the cleavage of the C-N bond and the formation of a carboxylic acid and an ammonium (B1175870) ion.

Base-catalyzed hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion (-NH₂) as a leaving group. The amide anion subsequently deprotonates the newly formed carboxylic acid. This process is generally considered irreversible.

The stability of the amide bond is a key feature in many biological and synthetic polymers, including proteins and nylons. libretexts.orgrsc.org The rate of hydrolysis can be influenced by neighboring functional groups, though in the case of 6-Naphthamide, 2-amino-, the distal amino group is unlikely to have a significant intramolecular catalytic effect.

Table 2: Summary of Amide Moiety Reactions

| Reaction Type | Reagent/Conditions | Expected Product from 6-Naphthamide, 2-amino- |

|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by water quench | (6-(aminomethyl)naphthalen-2-yl)amine |

| Acid Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄), Heat | 2-amino-6-naphthalenecarboxylic acid |

| Base Hydrolysis | Strong Base (e.g., NaOH), Heat | Sodium 2-amino-6-naphthalenecarboxylate |

Electrophilic and Nucleophilic Substitution on the Naphthalene Core

The susceptibility of the naphthalene ring system to substitution reactions is significantly influenced by the electronic effects of the attached amino and naphthamide groups.

Electrophilic Aromatic Substitution (EAS)

The naphthalene system is inherently more reactive towards electrophiles than benzene (B151609) due to its lower resonance stabilization energy. libretexts.org The regioselectivity of electrophilic attack is determined by the stability of the intermediate carbocation (arenium ion). For unsubstituted naphthalene, attack at the 1-position (α-position) is kinetically favored over the 2-position (β-position) because the resulting intermediate is better stabilized by resonance. libretexts.orgwordpress.com

In 6-Naphthamide, 2-amino-, the directing effects of the two substituents are paramount:

2-Amino Group (-NH2): This is a powerful activating group that directs incoming electrophiles to the ortho and para positions. For a substituent at the C2 position, this means the C1 and C3 positions are strongly activated.

6-Naphthamide Group (-CONH2): This is a deactivating group that directs electrophiles to the meta positions relative to itself, which would be the C5 and C7 positions.

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-amino-6-naphthamide | The -NH₂ group strongly activates the ortho C1 position. |

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-2-amino-6-naphthamide | Potent activation by the amino group overcomes the deactivating effect of the amide group, directing the nitro group to the C1 position. |

| Sulfonation | SO₃, H₂SO₄ | 2-Amino-6-naphthamide-1-sulfonic acid | Under kinetic control (lower temperatures), substitution at the activated C1 position is expected. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely complexation of the catalyst with the amino and amide groups, potentially inhibiting the reaction. If successful, acylation might occur at the C1 position under specific conditions. | Lewis acid catalysts can coordinate with the basic nitrogen and oxygen atoms, deactivating the ring system. |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally not feasible on the electron-rich naphthalene core of 2-amino-6-naphthamide. SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack, which are absent in this molecule. nih.gov

However, a viable pathway for introducing nucleophiles involves the transformation of the amino group. The 2-amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions.

| Reaction Type | Reagents | Intermediate | Potential Product |

| Sandmeyer Reaction | 1. NaNO₂, HCl (0-5 °C) 2. CuCl / CuBr / CuCN | 6-Naphthamide-2-diazonium chloride | 2-Chloro-6-naphthamide 2-Bromo-6-naphthamide 2-Cyano-6-naphthamide |

| Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | 6-Naphthamide-2-diazonium tetrafluoroborate | 2-Fluoro-6-naphthamide |

| Hydrolysis | 1. NaNO₂, H₂SO₄ 2. H₂O, Heat | 6-Naphthamide-2-diazonium bisulfate | 2-Hydroxy-6-naphthamide |

Catalytic Transformations Involving 6-Naphthamide, 2-amino- as a Substrate or Ligand

The functional groups of 6-Naphthamide, 2-amino- allow it to participate in catalytic transformations either by being chemically modified (as a substrate) or by coordinating to a metal center to facilitate a reaction (as a ligand).

As a Substrate in Catalysis

The naphthalene core and the amino group can serve as handles for various catalytic cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While direct C-H activation is a possibility, a more common strategy involves introducing a leaving group (e.g., bromine, iodine, or triflate) onto the ring via electrophilic substitution or from a diazonium salt intermediate. This halogenated or triflated derivative can then act as a substrate in palladium-catalyzed reactions.

| Coupling Reaction | Example Substrate | Catalyst/Ligand System | Potential Product |

| Suzuki Coupling | 1-Bromo-2-amino-6-naphthamide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-Aryl-2-amino-6-naphthamide |

| Heck Coupling | 1-Bromo-2-amino-6-naphthamide | Pd(OAc)₂, P(o-tol)₃, Base | 1-Alkenyl-2-amino-6-naphthamide |

| Sonogashira Coupling | 1-Iodo-2-amino-6-naphthamide | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-Alkynyl-2-amino-6-naphthamide |

| Buchwald-Hartwig Amination | 2-Bromo-6-naphthamide | Pd₂(dba)₃, BINAP, Base (e.g., NaOt-Bu) | 2-(Aryl/Alkyl)amino-6-naphthamide |

As a Ligand in Catalysis

The structure of 6-Naphthamide, 2-amino- possesses two potential coordination sites for a metal catalyst: the lone pair of electrons on the nitrogen of the amino group and the lone pairs on the oxygen of the amide carbonyl. This arrangement allows it to potentially act as a bidentate ligand, forming a stable chelate ring with a metal center, such as palladium. nih.gov The use of nitrogen- and oxygen-based ligands is crucial in many catalytic cycles, as they can stabilize the metal catalyst, enhance its reactivity, and influence the selectivity of the reaction. nih.gov

Drawing parallels from well-studied mono-N-protected amino acid (MPAA) ligands in palladium-catalyzed C-H functionalization, 2-amino-6-naphthamide could coordinate to a Pd(II) center. nih.gov Such coordination could facilitate various transformations by modulating the electronic properties and steric environment of the catalytic center. While specific applications of 2-amino-6-naphthamide as a ligand are not extensively documented, its structural motifs are analogous to other successful ligands in cross-coupling and C-H activation chemistry.

Potential Catalytic Applications as a Ligand:

Stabilizing Palladium Nanoparticles: The molecule could adsorb onto the surface of palladium nanoparticles, preventing aggregation and enhancing catalytic activity and recyclability.

Homogeneous Catalysis: In solution, it could form a discrete, catalytically active complex with a metal precursor for reactions like Suzuki-Miyaura or Heck couplings.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations provide insights into orbital energies, charge distribution, and reactivity.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. While specific DFT analyses dedicated solely to 6-Naphthamide, 2-amino- are not extensively detailed in publicly available literature, the methodology is widely applied to similar aromatic and polycyclic compounds. Such analyses for related structures, like substituted naphthol derivatives and other aminonaphthalene compounds, typically involve geometry optimization and the calculation of electronic properties using functionals like B3LYP with basis sets such as 6-311+G(d,p) to achieve a balance of accuracy and computational cost. These studies provide foundational data on bond lengths, angles, and charge distributions, which are crucial for understanding the molecule's stability and reactivity.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited.

For aromatic systems like 6-Naphthamide, 2-amino-, the HOMO is typically a π-orbital delocalized across the naphthalene (B1677914) ring system, while the LUMO is a corresponding π*-antibonding orbital. The amino (-NH2) group, being an electron-donating group, would be expected to raise the energy of the HOMO, while the amide (-CONH2) group, being electron-withdrawing, would lower the energy of the LUMO. This combined substitution pattern would likely result in a reduced HOMO-LUMO gap compared to unsubstituted naphthalene, influencing its electronic absorption properties and potential for charge-transfer interactions. Specific calculated energy values for 6-Naphthamide, 2-amino- are not presently available in surveyed research.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The MESP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For 6-Naphthamide, 2-amino-, an MESP map would be expected to show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms of the amide group, indicating sites susceptible to electrophilic attack or hydrogen bond donation. The amino group's nitrogen would also exhibit negative potential. Conversely, positive potential (blue regions) would be concentrated around the hydrogen atoms of the amino and amide groups, highlighting them as hydrogen bond donors. The π-face of the naphthalene ring would likely show a region of moderate negative potential. A detailed, computationally generated MESP map for this specific molecule is not found in the current literature.

Conformational Analysis and Rotational Barriers

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and the energy associated with them. For 6-Naphthamide, 2-amino-, a key point of conformational flexibility is the rotation around the C6-C(O) single bond connecting the amide group to the naphthalene ring.

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms and understanding ligand-receptor interactions at an atomic level. Such models can predict binding modes, calculate binding affinities, and explain the origins of selectivity.

In the context of medicinal chemistry, if 6-Naphthamide, 2-amino- were to be investigated as an inhibitor of an enzyme like urokinase plasminogen activator (uPA), computational modeling would be essential. Docking simulations could predict how the molecule binds to the enzyme's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts. For instance, the 2-amino group could interact with acidic residues like Asp189 in the S1 pocket of serine proteases, while the 6-naphthamide portion could form interactions with other subsites. However, specific mechanistic modeling studies featuring 6-Naphthamide, 2-amino- have not been identified in the reviewed literature.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling seeks to correlate the chemical structure of a compound with its biological activity. While direct SAR studies for 6-Naphthamide, 2-amino- are not published, extensive research on structurally related 6-substituted 2-naphthamidine inhibitors of the serine protease urokinase provides a valuable framework for predicting its potential SAR. researchgate.netnih.govacs.org

The 2-naphthamidine scaffold was identified as a potent inhibitor of urokinase, and modifications at the 6-position were explored to enhance binding affinity and selectivity. nih.govnih.gov The introduction of an N-phenyl amide at the 6-position was found to be particularly effective, with the phenyl group situated near the S1' subsite of the enzyme. researchgate.netnih.gov This suggests that the naphthamide moiety of 6-Naphthamide, 2-amino- could similarly occupy and interact with enzyme subsites.

Key interactions identified in the SAR of related 2-naphthamidine inhibitors include:

Hydrophobic Interactions: Alkyl groups and aromatic rings introduced at the 6-position can access hydrophobic regions within the enzyme's binding pocket, displacing water molecules and leading to modest gains in activity. nih.gov One such interaction involves a tight fit with a hydrophobic dimple defined by His57 and His99. nih.gov

Salt Bridge Formation: Substitutions off a phenyl ring at the 6-amide position, such as a 4-alkylamino group, were shown to form a solvent-exposed salt bridge with the Asp60A carboxylate, significantly improving binding affinity. nih.gov

Linker Importance: The amide linker at the 6-position was found to be optimal for binding compared to other two-atom linkers. nih.gov

These findings allow for the construction of a hypothetical SAR model for 6-Naphthamide, 2-amino- derivatives. Modifications to the amide nitrogen (e.g., adding substituted phenyl rings) or the 2-amino group could modulate activity based on these established principles. The tables below summarize the impact of substitutions observed in the analogous 2-naphthamidine series, which could guide future SAR studies on 6-Naphthamide, 2-amino-. nih.govacs.org

| Compound Core | 6-Position Substituent (R) | Key Interaction | Observed Affinity (Ki) |

|---|---|---|---|

| 2-Naphthamidine | -H | Baseline | 5.91 µM |

| 2-Naphthamidine | -CONH-Phenyl | Accesses S1' subsite | Improved Binding |

| 2-Naphthamidine | -CONH-Phenyl-(4-alkylamino) | Salt bridge with Asp60A | 40 nM |

| 2-Naphthamidine | -CONH-Phenyl-(hydrophobic group) | Interaction with hydrophobic pocket (His57/His99) | Down to 6 nM |

| Enzyme Residue | Binding Subsite | Type of Interaction with Ligand |

|---|---|---|

| Asp189 | S1 | Salt bridge with 2-amidine group |

| His57, His99 | Hydrophobic pocket | Hydrophobic fit with substituent on 6-amide |

| Asp60A | Solvent-exposed region | Salt bridge with specific 6-amide substituents |

| Val41, Cys42-Cys58 | Prime-side region | Weaker hydrophobic interaction |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable in drug discovery for predicting the activity of new chemical entities, thereby saving time and resources. A typical QSAR model is expressed as an equation where biological activity is a function of molecular descriptors.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A group of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with activity.

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation techniques to ensure its reliability. A model is generally considered acceptable if it has a high squared correlation coefficient (r²) and cross-validated squared correlation coefficient (q² or r² (CV)), typically above 0.6 and 0.5, respectively.

No specific QSAR models for 6-Naphthamide, 2-amino- were found in the reviewed literature.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein (receptor). This method is crucial in structure-based drug design for understanding binding mechanisms and for virtual screening of compound libraries to identify potential drug candidates.

The process involves two main components:

Search Algorithm: Generates a variety of possible binding poses of the ligand within the receptor's active site.

Scoring Function: Evaluates and ranks these poses based on the predicted binding affinity, estimating the strength of the ligand-receptor interaction.

Successful docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. While docking studies have been performed on various naphthamide and 2-naphthamidine derivatives to understand their interactions with biological targets like VEGFR-2 kinase or urokinase, no specific molecular docking studies for the parent compound 6-Naphthamide, 2-amino- were identified in the search results.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-amino-6-naphthamide would be expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system and the protons of the amino and amide groups. The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons would likely appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns would depend on the substitution pattern and the electronic effects of the amino and amide groups. Protons on the naphthalene ring closer to the electron-donating amino group would be expected to be more shielded and thus appear at a relatively lower chemical shift compared to those closer to the electron-withdrawing amide group. The protons of the primary amine (-NH₂) and the amide (-CONH₂) would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 2-Amino-6-naphthamide

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic C-H | 7.0 - 8.5 | d, dd, t, m |

| Amine N-H | Variable (broad) | s (br) |

| Amide N-H | Variable (broad) | s (br) |

Note: d=doublet, dd=doublet of doublets, t=triplet, m=multiplet, s=singlet, br=broad. Actual values require experimental data.

Carbon NMR (¹³C NMR) Signal Assignment

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2-amino-6-naphthamide, distinct signals are expected for the ten carbons of the naphthalene ring and the carbonyl carbon of the amide group. The aromatic carbons would typically resonate in the range of 110-150 ppm. The carbon atom attached to the amino group would be shielded, appearing at a lower chemical shift, while the carbon attached to the amide group would be deshielded. The quaternary carbons of the naphthalene ring would generally show weaker signals. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 160-180 ppm, due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2-Amino-6-naphthamide

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 110 - 140 |

| Aromatic C (quaternary) | 120 - 150 |

| Carbonyl C=O | 160 - 180 |

Note: Actual values require experimental data.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons on the naphthalene ring, aiding in the assignment of the aromatic proton signals.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated carbons in the naphthalene ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.

Vibrational Analysis of N-H and Amide Functional Groups

The IR spectrum of 2-amino-6-naphthamide would be characterized by the vibrational modes of its key functional groups. The primary amine (-NH₂) group would typically exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. The amide group would show a characteristic C=O stretching vibration (Amide I band) typically around 1630-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected to appear around 1550-1640 cm⁻¹. Additionally, C-N stretching vibrations for both the amine and amide groups would be observed in the fingerprint region (below 1500 cm⁻¹). The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations of the naphthalene ring would be seen in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 2-Amino-6-naphthamide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 |

| Amide (N-H) | Bend (Amide II) | 1550 - 1640 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Amine/Amide (C-N) | Stretch | 1200 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Table 4: Expected Key Ions in the Mass Spectrum of 2-Amino-6-naphthamide

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M - NH₂]⁺ | Loss of amino group |

| [M - CONH₂]⁺ | Loss of amide group |

| Naphthalene fragments | Ions resulting from the cleavage of the naphthalene ring |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound. For 6-Naphthamide, 2-amino- (C₁₁H₁₀N₂O), the expected exact mass can be calculated with high accuracy. This technique differentiates the compound from others with the same nominal mass but different elemental compositions, confirming its identity.

Table 1: Expected HRMS Data for 6-Naphthamide, 2-amino-

| Ion Type | Expected m/z |

|---|---|

| [M+H]⁺ | 187.0866 |

| [M+Na]⁺ | 209.0685 |

| [M-H]⁻ | 185.0720 |

Note: These are theoretical values. Experimental values would be compared to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental data for 6-Naphthamide, 2-amino- is not widely published, a predictive fragmentation pattern can be proposed based on its structure. The primary fragmentation would likely involve the loss of the amide group (CONH₂) and subsequent cleavages of the naphthalene ring structure. These fragmentation pathways are essential for distinguishing it from its isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The photophysical properties of 6-Naphthamide, 2-amino- are dictated by the naphthalene chromophore, which is further influenced by the electron-donating amino (-NH₂) and electron-withdrawing amide (-CONH₂) substituents.

Absorption and Emission Spectra Analysis

The UV-Vis absorption spectrum of 6-Naphthamide, 2-amino- is expected to show characteristic bands of a substituted naphthalene system. The amino group generally causes a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted naphthalene. The emission spectrum, upon excitation at an appropriate wavelength, would likely exhibit fluorescence, a common feature for many naphthalene derivatives.

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For aminonaphthalene derivatives, the quantum yield can be significant. The quantum yield of 6-Naphthamide, 2-amino- would be determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield under identical experimental conditions.

Solvent Effects on Photophysical Behavior

The photophysical properties of molecules like 6-Naphthamide, 2-amino- are often sensitive to the polarity of the solvent. In polar solvents, a red-shift in the emission maximum (solvatochromic shift) is anticipated due to the stabilization of the excited state, which is typically more polar than the ground state. This behavior is characteristic of molecules with intramolecular charge transfer character.

Table 2: Predicted Solvent Effects on the Photophysical Properties of 6-Naphthamide, 2-amino-

| Solvent | Polarity | Expected Absorption λmax | Expected Emission λmax |

|---|---|---|---|

| Hexane | Non-polar | Shorter Wavelength | Shorter Wavelength |

| Dichloromethane | Moderately Polar | Intermediate Wavelength | Intermediate Wavelength |

| Acetonitrile (B52724) | Polar | Longer Wavelength | Longer Wavelength |

X-ray Crystallography and Solid-State Structure Elucidation

As of now, the single-crystal X-ray structure of 6-Naphthamide, 2-amino- has not been reported in publicly accessible crystallographic databases. However, should a suitable crystal be grown, X-ray crystallography would provide definitive information about its three-dimensional structure. This would include precise bond lengths, bond angles, and torsion angles. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds involving the amino and amide groups, and potential π-π stacking interactions between the naphthalene rings, which govern the solid-state architecture. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 6-Naphthamide, 2-amino- |

Advanced Analytical Methodologies and Separation Techniques

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the separation and analysis of complex mixtures. For aromatic amines like 2-amino-6-naphthamide, method development focuses on optimizing retention, resolution, and peak shape.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of liquid chromatography used for the analysis of aromatic amines. oup.comnih.gov In this technique, a non-polar stationary phase is paired with a polar mobile phase. The basic amino group in 2-amino-6-naphthamide can interact with residual acidic silanols on standard silica-based columns, leading to poor peak shape (tailing) and potential irreversible adsorption. biotage.com

To mitigate these issues, several strategies are employed:

pH Control: The mobile phase is often acidified (e.g., with 0.1% formic acid or acetic acid) to a pH well below the pKa of the amino group. nih.gov This ensures the analyte is in a consistent, protonated state, which minimizes silanol (B1196071) interactions and improves peak symmetry.

Column Selection: Modern columns designed for the analysis of basic compounds are often used. These may include end-capped C18 columns or those with alternative stationary phases like cyanopropyl or pentafluorophenylpropyl (PFP or F5), which offer different selectivity for aromatic compounds. oup.comnih.gov

Mobile Phase Composition: A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure adequate separation from impurities and timely elution of the analyte. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18, end-capped (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 254 nm |

For the analysis of trace amounts of 2-amino-6-naphthamide in complex matrices such as biological fluids or environmental samples, column-switching HPLC provides an automated online sample preparation and clean-up solution. nih.gov This technique uses a multi-port switching valve to direct the sample flow between two or more columns with different properties.

A typical setup involves:

Enrichment/Trap Column: A sample is first loaded onto a short pre-column, which might be a restricted access media (RAM) column. This column is designed to retain small molecules like the analyte while allowing large matrix components (e.g., proteins) to be washed to waste.

Valve Switching: After the matrix has been removed, the valve is switched.

Analytical Column: The mobile phase flow is redirected to back-flush the retained analyte from the pre-column onto a high-resolution analytical column (e.g., a C18 column) for separation and quantification.

This approach enhances method robustness, reduces manual sample handling, and improves sensitivity by concentrating the analyte.

| Step | Time (min) | Valve Position | Action |

|---|---|---|---|

| 1 | 0.0 - 2.0 | Load | Sample injected onto pre-column; matrix washed to waste. |

| 2 | 2.1 - 15.0 | Inject | Valve switches; analyte is transferred to analytical column for separation. |

| 3 | 15.1 - 20.0 | Load | Pre-column is re-equilibrated for the next injection. |

Ultra High-Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles or superficially porous particles to achieve significantly higher efficiency, resolution, and speed compared to conventional HPLC. nih.govnih.gov For the analysis of 2-amino-6-naphthamide, this translates to shorter run times (often under 10 minutes) and improved sensitivity due to narrower peaks. nih.gov

The principles of separation are similar to RP-HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. UHPLC methods are particularly advantageous for high-throughput screening and for resolving the target analyte from closely related isomers or impurities. nih.govnih.gov

| Parameter | Condition |

|---|---|

| Column | Pentafluorophenylpropyl (F5) (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |

| Gradient | 10% to 90% B in 8 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25°C |

Mass Spectrometry-Coupled Chromatographic Techniques

Coupling liquid chromatography with mass spectrometry (MS) combines the powerful separation capabilities of LC with the high selectivity and sensitivity of mass analysis, making it the definitive technique for trace-level quantification and structural confirmation. thermofisher.com

In an LC-MS system, the analyte is first separated by HPLC or UHPLC and then introduced into the mass spectrometer's ion source. For aromatic amines, atmospheric pressure chemical ionization (APCI) can be more efficient than electrospray ionization (ESI), particularly for less polar compounds, as it is less susceptible to matrix effects. nih.gov

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity. In this technique, the protonated molecule ([M+H]⁺) of 2-amino-6-naphthamide, known as the precursor ion, is selected and fragmented. The resulting product ions are then detected. By monitoring a specific precursor-to-product ion transition in a mode called Multiple Reaction Monitoring (MRM), exceptional selectivity and low limits of detection can be achieved. nih.gov The fragmentation of aromatic amides often involves the cleavage of the amide bond. youtube.com

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Ion APCI or ESI |

| Precursor Ion ([M+H]⁺) | m/z 187.09 |

| Example Product Ion 1 | m/z 170.06 (Loss of NH₃) |

| Example Product Ion 2 | m/z 143.08 (Loss of HNCO) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Neutral Loss Scanning is a specific MS/MS scan mode used to detect a class of compounds that share a common functional group, which is lost as a neutral molecule during fragmentation. acdlabs.comnih.gov A neutral loss spectrum is generated by plotting the mass differences between the precursor ion and the fragment ions. acdlabs.com

For 2-amino-6-naphthamide, this technique can be highly effective. The primary amino group can be readily lost as ammonia (B1221849) (NH₃), corresponding to a neutral loss of 17 Daltons (Da). nih.gov By setting the mass spectrometer to scan for all parent ions that result in a product ion 17 Da lighter, one can selectively detect amino-containing compounds within a complex mixture. Similarly, fragmentation of the primary amide can lead to the loss of isocyanic acid (HNCO), a neutral loss of 43 Da. youtube.com This provides a highly specific method for screening for this class of compounds. nih.gov

| Functional Group | Neutral Fragment Lost | Mass Loss (Da) | Application |

|---|---|---|---|

| Primary Amine (-NH₂) | Ammonia (NH₃) | 17.03 | Selective detection of primary amines. |

| Primary Amide (-CONH₂) | Isocyanic Acid (HNCO) | 43.01 | Selective detection of primary amides. |

Advanced Derivatization Strategies for Aminonaphthamide Analysis

In the quantitative analysis of 2-amino-6-naphthamide, derivatization is a crucial step to enhance detectability and improve chromatographic properties. This process involves the chemical modification of the analyte to produce a new compound with more favorable characteristics for analysis, such as increased fluorescence or UV absorbance, which leads to enhanced sensitivity. mdpi.comsigmaaldrich.com This is particularly important for compounds like 2-amino-6-naphthamide that may not possess strong native chromophores or fluorophores. sigmaaldrich.com

Pre-column and Post-column Derivatization Techniques

Derivatization techniques in high-performance liquid chromatography (HPLC) can be broadly categorized into pre-column and post-column methods. indexcopernicus.com

Pre-column derivatization involves the reaction of the analyte with a derivatizing agent prior to its introduction into the HPLC column. This is the more commonly employed technique for the analysis of amino compounds. indexcopernicus.com A key advantage of this approach is the ability to remove excess derivatizing reagent before injection, which can reduce potential interference and background noise. sdiarticle4.com Furthermore, the derivatization reaction can be performed under optimal conditions of temperature and time to ensure complete reaction. The resulting derivatives often exhibit improved chromatographic behavior, such as better resolution and peak shape. springernature.com However, a potential drawback is the formation of multiple derivatives if the analyte contains more than one reactive functional group, which can complicate the resulting chromatogram. rsc.org

Post-column derivatization , conversely, occurs after the separation of the analyte from other components in the sample on the HPLC column. The derivatizing reagent is continuously introduced into the mobile phase stream containing the separated analyte just before it reaches the detector. This technique is advantageous when the analyte is unstable after derivatization or when the derivatizing agent itself would interfere with the chromatographic separation. indexcopernicus.com A significant benefit of post-column derivatization is that the original analyte is separated, avoiding the potential for multiple derivative peaks. However, this method requires a more complex instrumental setup, including an additional pump for the reagent and a reaction coil. The reaction conditions are also limited by the mobile phase composition and flow rate.

The choice between pre-column and post-column derivatization depends on the specific characteristics of the analyte and the derivatizing agent, as well as the analytical objectives. For 2-amino-6-naphthamide, with its primary amino group, pre-column derivatization is generally the preferred approach due to its versatility and the availability of a wide range of reagents that can significantly enhance its detection. indexcopernicus.comrsc.org

Interactive Data Table: Comparison of Pre-column and Post-column Derivatization

| Feature | Pre-column Derivatization | Post-column Derivatization |

| Reaction Time | Flexible, can be optimized for complete reaction. | Limited by flow rate and reaction coil volume. |

| Reagent Interference | Excess reagent can be removed before injection. | Reagent is continuously present in the eluent. |

| Derivative Stability | Derivatives must be stable throughout chromatography. | Only short-term stability in the mobile phase is needed. |

| Chromatography | Separation of derivatives. | Separation of the original analyte. |

| Instrumentation | Standard HPLC system. | Requires an additional pump and reaction coil. |

| Versatility | Wider choice of reagents and reaction conditions. | More limited by mobile phase compatibility. |

Application of Specific Derivatizing Agents (e.g., OPA, AQC, DEEMM)

Several derivatizing agents are available for the analysis of primary amines like the one present in 2-amino-6-naphthamide. The selection of the agent depends on the analytical technique being used (e.g., fluorescence or UV detection) and the desired sensitivity.

o-Phthalaldehyde (OPA)

o-Phthalaldehyde is a widely used derivatizing agent that reacts with primary amines in the presence of a thiol (such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. diva-portal.orgniscpr.res.in This reaction is rapid, typically occurring within minutes at room temperature in an alkaline environment. researchgate.net

The resulting derivatives can be detected with high sensitivity using a fluorescence detector. chromatographyonline.com OPA itself is not fluorescent and does not interfere with the detection of the derivatives. researchgate.net However, the stability of the OPA-derivatives can be a concern, and it is often necessary to automate the derivatization and injection process to ensure reproducibility. niscpr.res.in

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)

AQC is another popular reagent for the derivatization of primary and secondary amines. It reacts with the amino group to form stable, highly fluorescent derivatives. waters.comlcms.cz The derivatization reaction is typically carried out in a borate (B1201080) buffer at a pH between 8.2 and 10 and may require heating to ensure completion. rsc.orglcms.cz

The AQC derivatives are known for their excellent stability, allowing for batch processing of samples. waters.com The excess AQC reagent can hydrolyze to form 6-aminoquinoline, which is also fluorescent but can be chromatographically separated from the analyte derivatives. waters.com AQC is a versatile reagent that can be used for both UV and fluorescence detection. lcms.czresearchgate.net

Diethyl ethoxymethylenemalonate (DEEMM)

DEEMM is a derivatizing agent that reacts with primary and secondary amines to form stable derivatives that can be detected by UV absorbance. ut.eenih.gov The reaction is typically carried out in a buffered solution at an elevated temperature. kopri.re.kr While DEEMM derivatives are generally less fluorescent than those formed with OPA or AQC, this reagent offers the advantage of producing very stable derivatives. kopri.re.kr DEEMM is particularly useful when fluorescence detection is not available or when analyzing complex matrices where background fluorescence may be an issue. ut.eenih.gov

Interactive Data Table: Comparison of Derivatizing Agents

| Derivatizing Agent | Target Functional Group | Detection Method | Derivative Stability | Key Advantages | Key Disadvantages |

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence, UV | Low to moderate | Rapid reaction, high sensitivity, non-fluorescent reagent. | Derivative instability, requires a thiol co-reagent. |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and secondary amines | Fluorescence, UV | High | High stability of derivatives, versatile detection. | Reagent can be fluorescent, may require heating. |

| Diethyl ethoxymethylenemalonate (DEEMM) | Primary and secondary amines | UV | High | High stability of derivatives. | Lower sensitivity than fluorescence-based methods. |

Derivatization of Multiple Functional Groups for Enhanced Sensitivity

The structure of 2-amino-6-naphthamide contains both a primary amino group (-NH₂) and an amide group (-CONH₂). While the primary amino group is the principal target for derivatization with agents like OPA, AQC, and DEEMM, the presence of the amide group offers a potential avenue for further derivatization to enhance analytical sensitivity.

Strategies for derivatizing multiple functional groups aim to introduce additional chromophores or fluorophores into the molecule, thereby amplifying the detector response. While direct derivatization of the amide group in 2-amino-6-naphthamide under conditions used for the amino group is less common, a sequential derivatization approach could theoretically be employed.

For instance, after derivatizing the primary amino group, a second derivatization step targeting the amide functionality could be explored. However, the reactivity of the amide group is generally lower than that of the primary amino group, and more vigorous reaction conditions might be required. Such conditions would need to be carefully optimized to avoid degradation of the initial derivative.

An alternative approach to enhancing sensitivity involves the use of derivatizing agents that are inherently more fluorescent or possess a higher molar absorptivity. The choice of derivatizing agent can significantly impact the limits of detection and quantification. mdpi.com For example, certain fluorescent tags can lead to a substantial increase in signal intensity compared to standard reagents.